molecular formula C8H14FN B13069417 7-Fluoro-2-azaspiro[3.5]nonane

7-Fluoro-2-azaspiro[3.5]nonane

Cat. No.: B13069417
M. Wt: 143.20 g/mol
InChI Key: ZHDZGXJJGYTFHE-UHFFFAOYSA-N
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Description

7-Fluoro-2-azaspiro[35]nonane is a spirocyclic compound with the molecular formula C8H14FN It is characterized by a unique spiro structure, where a fluorine atom is attached to the azaspiro nonane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Fluoro-2-azaspiro[3.5]nonane typically involves the use of N-Boc-4-piperidone as a starting material. The synthetic route includes a Wittig reaction to prepare N-Boc-4-methylenepiperidine, followed by a [2+2] cyclization catalyzed by zinc/copper with trichloroacetyl chloride to form N-Boc-7-azaspiro ketone. The azaspiro ketone intermediate is then reduced using sodium borohydride at room temperature to yield N-Boc-7-azaspiro-ol. Finally, the Boc protecting group is removed using 2 mol/L hydrochloric acid-ethyl acetate to obtain the target product .

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process involves the use of economical and readily available reagents, simple operations, and conditions that ensure high product purity, making it suitable for batch production .

Chemical Reactions Analysis

Types of Reactions

7-Fluoro-2-azaspiro[3.5]nonane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various spirocyclic intermediates and the final this compound compound .

Mechanism of Action

The mechanism of action of 7-Fluoro-2-azaspiro[3.5]nonane involves its interaction with molecular targets such as FAAH. The compound acts as an inhibitor of FAAH, which is an enzyme involved in the degradation of fatty acid amides. By inhibiting FAAH, this compound increases the levels of fatty acid amides, which can have analgesic and anti-inflammatory effects .

Properties

Molecular Formula

C8H14FN

Molecular Weight

143.20 g/mol

IUPAC Name

7-fluoro-2-azaspiro[3.5]nonane

InChI

InChI=1S/C8H14FN/c9-7-1-3-8(4-2-7)5-10-6-8/h7,10H,1-6H2

InChI Key

ZHDZGXJJGYTFHE-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CCC1F)CNC2

Origin of Product

United States

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